1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide
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Overview
Description
1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a benzenesulfonyl group
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein active sites, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
1-(4-chloro-benzenesulfonyl)-3,5-dimethyl-piperidine: This compound has a similar piperidine and benzenesulfonyl structure but lacks the oxadiazole ring.
1-(benzenesulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine: This compound features a benzenesulfonyl group but has a different heterocyclic ring structure
The uniqueness of 1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide lies in its combination of the piperidine, oxadiazole, and benzenesulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-30-18-11-10-15(13-19(18)31-2)21-24-25-22(32-21)23-20(27)16-7-6-12-26(14-16)33(28,29)17-8-4-3-5-9-17/h3-5,8-11,13,16H,6-7,12,14H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFXSYIIPIFKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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